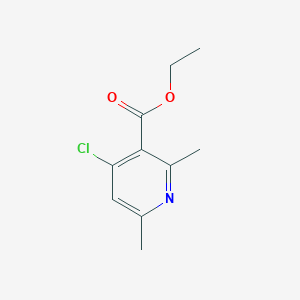
4-氯-2,6-二甲基烟酸乙酯
描述
Ethyl 4-chloro-2,6-dimethylnicotinate: is an organic compound with the molecular formula C10H12ClNO2. It belongs to the class of nicotinates, which are esters of nicotinic acid. This compound is characterized by the presence of a chloro group at the 4-position and two methyl groups at the 2- and 6-positions on the nicotinate ring, along with an ethyl ester group.
科学研究应用
Chemistry:
Building Block: Ethyl 4-chloro-2,6-dimethylnicotinate is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a bioactive molecule.
Medicine:
Drug Development: Ethyl 4-chloro-2,6-dimethylnicotinate is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry:
Chemical Manufacturing: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethyl 4-chloro-2,6-dimethylnicotinate typically begins with 4-chloro-2,6-dimethylnicotinic acid.
Esterification: The carboxylic acid group of 4-chloro-2,6-dimethylnicotinic acid is esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Purification: The resulting ester is purified by distillation or recrystallization to obtain Ethyl 4-chloro-2,6-dimethylnicotinate in high purity.
Industrial Production Methods: Industrial production of Ethyl 4-chloro-2,6-dimethylnicotinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions:
Substitution Reactions: Ethyl 4-chloro-2,6-dimethylnicotinate can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of Ethyl 4-chloro-2,6-dimethylnicotinate can lead to the formation of various oxidized products, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution Products: Depending on the nucleophile, products such as ethyl 4-amino-2,6-dimethylnicotinate, ethyl 4-thio-2,6-dimethylnicotinate, or ethyl 4-alkoxy-2,6-dimethylnicotinate.
Reduction Products: Ethyl 4-amino-2,6-dimethylnicotinate or ethyl 4-hydroxy-2,6-dimethylnicotinate.
Oxidation Products: Various oxidized derivatives, including carboxylic acids or ketones.
作用机制
The mechanism of action of Ethyl 4-chloro-2,6-dimethylnicotinate involves its interaction with specific molecular targets and pathways. The chloro group and ester functionality play crucial roles in its reactivity and biological activity. The compound may act by inhibiting specific enzymes, modulating receptor activity, or interfering with cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
- Ethyl 4-chloro-3,5-dimethylnicotinate
- Ethyl 4-bromo-2,6-dimethylnicotinate
- Ethyl 4-chloro-2,6-dimethylpyridine-3-carboxylate
Comparison:
- Structural Differences: The position and type of substituents on the nicotinate ring differentiate these compounds. For example, Ethyl 4-chloro-3,5-dimethylnicotinate has methyl groups at the 3- and 5-positions instead of the 2- and 6-positions.
- Reactivity: The presence of different substituents affects the reactivity and types of reactions these compounds undergo. For instance, the bromo derivative may exhibit different reactivity in substitution reactions compared to the chloro derivative.
- Biological Activity: The biological activity of these compounds can vary significantly based on their structural differences. Subtle changes in the molecular structure can lead to differences in their interaction with biological targets and their overall efficacy.
Ethyl 4-chloro-2,6-dimethylnicotinate stands out due to its unique combination of substituents, which confer specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
ethyl 4-chloro-2,6-dimethylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-4-14-10(13)9-7(3)12-6(2)5-8(9)11/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTAWKCADOMPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N=C1C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286309 | |
| Record name | ethyl 4-chloro-2,6-dimethylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70271-80-6 | |
| Record name | 70271-80-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-chloro-2,6-dimethylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B1295345.png)










